Cas no 443676-59-3 (4-Formylphenyl 2-fluorobenzoate)
4-Formylphenyl 2-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-Formylphenyl 2-fluorobenzoate
- (4-formylphenyl) 2-fluorobenzoate
- AKOS003504109
- 443676-59-3
- MFCD02904307
- STK805214
- DTXSID30355515
- 4-Formylphenyl2-fluorobenzoate
-
- MDL: MFCD02904307
- Inchi: 1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H
- InChI Key: HQYDUKQWCQKHKR-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(=O)OC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 244.05357231g/mol
- Monoisotopic Mass: 244.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.4Ų
4-Formylphenyl 2-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094941-1g |
4-Formylphenyl 2-fluorobenzoate |
443676-59-3 | 95% | 1g |
$475.20 | 2023-09-01 | |
| abcr | AB369783-1 g |
4-Formylphenyl 2-fluorobenzoate |
443676-59-3 | 1 g |
€708.00 | 2023-07-19 | ||
| abcr | AB369783-1g |
4-Formylphenyl 2-fluorobenzoate; . |
443676-59-3 | 1g |
€708.00 | 2024-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651812-1g |
4-Formylphenyl 2-fluorobenzoate |
443676-59-3 | 98% | 1g |
¥5040.00 | 2024-05-13 | |
| Crysdot LLC | CD12071456-1g |
4-Formylphenyl 2-fluorobenzoate |
443676-59-3 | 95+% | 1g |
$589 | 2024-07-24 | |
| Ambeed | A364259-1g |
4-Formylphenyl 2-fluorobenzoate |
443676-59-3 | 95+% | 1g |
$490.0 | 2025-04-19 |
4-Formylphenyl 2-fluorobenzoate Suppliers
4-Formylphenyl 2-fluorobenzoate Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Formylphenyl 2-fluorobenzoate
Chemical Profile of 4-Formylphenyl 2-fluorobenzoate (CAS No. 443676-59-3)
4-Formylphenyl 2-fluorobenzoate, identified by the Chemical Abstracts Service Number (CAS No.) 443676-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of benzoate derivatives, characterized by its aromatic structure and functional groups that make it a versatile intermediate in synthetic chemistry. The presence of both a formyl group and a fluorine substituent in its molecular framework imparts unique reactivity and potential applications, particularly in the development of novel bioactive molecules.
The structural motif of 4-formylphenyl 2-fluorobenzoate consists of a benzene ring substituted with a formyl group at the para position relative to a fluorine atom on an adjacent benzene ring. This arrangement creates a system with potential electronic and steric properties that are highly tunable, making it an attractive scaffold for medicinal chemists seeking to design molecules with specific biological activities. The formyl group, being highly electrophilic, can participate in various condensation reactions, while the fluorine atom introduces lipophilicity and modulates metabolic stability, which are critical factors in drug design.
In recent years, there has been growing interest in the development of fluorinated benzoate derivatives due to their reported pharmacological properties. For instance, studies have demonstrated that fluorinated aromatic compounds often exhibit enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to enzymatic degradation. The specific combination of substituents in 4-formylphenyl 2-fluorobenzoate positions it as a promising candidate for further exploration in drug discovery programs targeting neurological disorders, inflammatory conditions, and cancer.
One of the most compelling aspects of this compound is its potential utility as a building block for more complex molecules. The formyl group can be readily converted into other functional moieties such as aldehydes, esters, or amides through standard organic transformations. Additionally, the presence of the fluoro substituent allows for fine-tuning of physicochemical properties such as solubility, permeability across biological membranes (P-gp), and metabolic clearance rates. These characteristics are particularly valuable in optimizing drug-like properties according to the Lipinski Rule of Five and other pharmacokinetic principles.
Recent advancements in computational chemistry have further enhanced the understanding of how 4-formylphenyl 2-fluorobenzoate behaves in biological systems. Molecular modeling studies have suggested that this compound can interact with various protein targets through hydrophobic interactions and hydrogen bonding networks. For example, preliminary docking simulations have indicated potential binding pockets within enzymes implicated in signal transduction pathways relevant to neurodegenerative diseases. Such insights are invaluable for guiding experimental efforts aimed at developing novel therapeutic agents.
The synthesis of 4-formylphenyl 2-fluorobenzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by selective functionalization at specific positions on the aromatic ring. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to introduce additional substituents with precision. The challenge lies in controlling regioselectivity and minimizing side reactions that could compromise the integrity of the desired product.
In conclusion,4-formylphenyl 2-fluorobenzoate (CAS No. 443676-59-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further exploration as an intermediate or lead molecule in drug discovery initiatives. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
443676-59-3 (4-Formylphenyl 2-fluorobenzoate) Related Products
- 403-84-9(Phenol, 3-fluoro-4-methyl-, benzoate)
- 363-30-4(Phenyl 2-fluorobenzoate)
- 128272-26-4(Methyl 2-fluoro-4-methoxybenzoate)
- 96826-42-5(methyl 2-fluoro-5-methoxybenzoate)
- 136264-93-2(Benzoic acid, pentafluoro-, 4-methylphenyl ester)
- 84937-82-6(Methyl 2,6-difluoro-4-methoxybenzoate)
- 105826-30-0(Phenyl 3-fluoro-4-methylbenzoate)
- 1221179-04-9(Methyl 4-benzyloxy-2-fluorobenzoate)
- 1314987-36-4(Methyl 4-ethoxy-2-fluorobenzoate)
- 131034-44-1(Benzoic acid, 4-(acetyloxy)-2-fluoro-)